molecular formula C20H14N2O3S2 B292837 6-Acetyl-5-hydroxy-1,3-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

6-Acetyl-5-hydroxy-1,3-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No. B292837
M. Wt: 394.5 g/mol
InChI Key: NTHPNPZTOAZBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-5-hydroxy-1,3-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, commonly known as ADTP, is a synthetic compound that belongs to the class of thieno[2,3-d]pyrimidin-4(1H)-one derivatives. ADTP is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. PTP1B is a validated target for the treatment of type 2 diabetes and obesity, and ADTP has shown promising results in preclinical studies as a potential therapeutic agent for these conditions.

Mechanism of Action

ADTP inhibits 6-Acetyl-5-hydroxy-1,3-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one by binding to the active site of the enzyme and preventing it from dephosphorylating insulin receptor substrate 1 (IRS-1). This leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues such as muscle and adipose tissue. ADTP has also been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of energy metabolism and can promote glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects
ADTP has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It also reduces body weight and improves metabolic parameters such as plasma glucose, insulin, and lipid levels in obese animals. ADTP has been shown to increase glucose uptake and enhance insulin signaling in skeletal muscle and adipose tissue, which are important insulin-sensitive tissues. ADTP has also been shown to activate AMPK and promote fatty acid oxidation, which can improve lipid metabolism.

Advantages and Limitations for Lab Experiments

ADTP is a potent and selective inhibitor of 6-Acetyl-5-hydroxy-1,3-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, which makes it a valuable tool for studying the role of 6-Acetyl-5-hydroxy-1,3-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one in insulin signaling and glucose metabolism. ADTP has been shown to have good pharmacokinetic properties and can be administered orally. However, ADTP has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.

Future Directions

There are several future directions for research on ADTP and its potential therapeutic applications. One area of interest is the development of more potent and selective 6-Acetyl-5-hydroxy-1,3-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one inhibitors based on the thieno[2,3-d]pyrimidin-4(1H)-one scaffold. Another area of interest is the investigation of ADTP's effects on other metabolic pathways, such as lipid metabolism and inflammation. Finally, clinical trials are needed to determine the safety and efficacy of ADTP in humans and its potential as a therapeutic agent for type 2 diabetes and obesity.

Synthesis Methods

ADTP can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-aminobenzophenone with 2-chloroacetyl chloride to form an intermediate, which is then reacted with thiourea to yield the thieno[2,3-d]pyrimidin-4(1H)-one core. The final step involves acetylation of the hydroxy group on the phenyl ring to form ADTP.

Scientific Research Applications

ADTP has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. 6-Acetyl-5-hydroxy-1,3-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one inhibition by ADTP leads to increased insulin sensitivity and glucose uptake, which can improve glycemic control in diabetic patients. ADTP has also been shown to reduce body weight and improve metabolic parameters in animal models of obesity.

properties

Molecular Formula

C20H14N2O3S2

Molecular Weight

394.5 g/mol

IUPAC Name

6-acetyl-5-hydroxy-1,3-diphenyl-2-sulfanylidenethieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H14N2O3S2/c1-12(23)17-16(24)15-18(25)21(13-8-4-2-5-9-13)20(26)22(19(15)27-17)14-10-6-3-7-11-14/h2-11,24H,1H3

InChI Key

NTHPNPZTOAZBEV-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C2=C(S1)N(C(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O

Canonical SMILES

CC(=O)C1=C(C2=C(S1)N(C(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.